REACTION_SMILES
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[C:1]([O:2][CH2:3][CH:4]1[c:5]2[c:6]([cH:7][cH:8][cH:9][cH:10]2)-[c:11]2[c:12]1[cH:13][cH:14][cH:15][cH:16]2)(=[O:17])[NH:18][CH2:19][CH2:20][C:21](=[O:22])[OH:23].[CH2:24]1[CH2:25][CH2:26][NH:27][CH2:28][CH2:29]1.[CH3:65][C:66]#[N:67].[CH:30](=[O:31])[c:32]1[cH:33][cH:34][c:35]([C:36](=[O:37])[OH:38])[cH:39][cH:40]1.[CH:51]([N:52]=[C:53]=[N:54][CH:55]([CH3:56])[CH3:57])([CH3:58])[CH3:59].[O:60]=[CH:61][N:62]([CH3:63])[CH3:64].[OH:41][n:42]1[c:43]2[c:44]([cH:45][cH:46][cH:47][cH:48]2)[n:49][n:50]1>>[NH:18]([CH2:19][CH2:20][C:21](=[O:22])[OH:23])[C:36]([c:35]1[cH:34][cH:33][c:32]([CH:30]=[O:31])[cH:40][cH:39]1)=[O:38]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCNC(=O)OCC1c2ccccc2-c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(C(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N=C=NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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On1nnc2ccccc21
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Name
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Type
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product
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Smiles
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O=Cc1ccc(C(=O)NCCC(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |